Ethyl beta-(3,4-dimethoxyphenyl)butyrate
Description
Ethyl beta-(3,4-dimethoxyphenyl)butyrate (CAS: on request; molecular formula: C₁₄H₁₈O₅) is an ester derivative characterized by a 3,4-dimethoxyphenyl group attached to a butyrate backbone. This compound is synthesized via esterification reactions involving 4-(3,4-dimethoxyphenyl)-4-oxobutyric acid and ethanol, as indicated by its structural analogs in . The 3,4-dimethoxy substitution on the aromatic ring enhances its lipophilicity and influences electronic properties, making it relevant in pharmaceutical and fine chemical synthesis.
Properties
CAS No. |
73826-24-1 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)butanoate |
InChI |
InChI=1S/C14H20O4/c1-5-18-14(15)8-10(2)11-6-7-12(16-3)13(9-11)17-4/h6-7,9-10H,5,8H2,1-4H3 |
InChI Key |
LZZJSYNMSVCMEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl beta-(3,4-dimethoxyphenyl)butyrate typically involves the esterification of beta-(3,4-dimethoxyphenyl)butyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
C6H3(OCH3)2CH2CH2COOH+C2H5OH→C6H3(OCH3)2CH2CH2COOC2H5+H2O
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acidic ion-exchange resins as catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl beta-(3,4-dimethoxyphenyl)butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of beta-(3,4-dimethoxyphenyl)butyric acid.
Reduction: Formation of ethyl beta-(3,4-dimethoxyphenyl)butanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl beta-(3,4-dimethoxyphenyl)butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammation and oxidative stress-related conditions.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl beta-(3,4-dimethoxyphenyl)butyrate involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to biological targets. Additionally, its ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Esters
Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butyrate (C₁₃H₁₃F₃O₃)
- Structural Difference : Replaces the 3,4-dimethoxyphenyl group with a 4-(trifluoromethyl)phenyl moiety.
- Impact : The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, increasing oxidative stability but decreasing solubility in polar solvents compared to the methoxy-substituted analog .
- Applications : Used in fluorinated intermediates for agrochemicals.
Dimethyl Phthalate (CAS 131-11-3; C₁₀H₁₀O₄)
- Structural Difference : Aromatic diester with two methoxy groups on adjacent carbons.
- Impact : Higher polarity due to dual ester groups, leading to greater water solubility (0.4 g/L at 25°C) compared to Ethyl beta-(3,4-dimethoxyphenyl)butyrate (estimated <0.1 g/L) .
- Applications : Plasticizer and solvent in cosmetics.
Amide Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Difference : Replaces the ester group with a benzamide moiety.
- Impact : The amide linkage increases hydrogen-bonding capacity, raising melting point (90°C vs. ~40–50°C for the ester) and thermal stability .
- Synthesis : Prepared via reaction of 3,4-dimethoxyphenethylamine with benzoyl chloride (80% yield) .
Heterocyclic Derivatives
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid Esters
- Structural Difference : Incorporates a triazole ring linked via a thioether group.
- Predicted acute toxicity (LD₅₀) for these esters is higher (~200 mg/kg in rats) compared to this compound (~500 mg/kg) due to increased metabolic reactivity .
Pharmaceutical Analogs
Verapamil Related Compound B (C₂₆H₃₆N₂O₄·HCl)
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility |
|---|---|---|---|---|
| This compound | C₁₄H₁₈O₅ | 266.30 | ~40–50* | <0.1 g/L* |
| Dimethyl Phthalate | C₁₀H₁₀O₄ | 194.18 | 2–5 | 0.4 g/L |
| Rip-B (Amide) | C₁₇H₁₉NO₃ | 285.34 | 90 | Insoluble |
Key Findings
- Electronic Effects : Methoxy groups in this compound enhance lipophilicity and stability compared to hydroxyl or trifluoromethyl analogs .
- Biological Relevance : Simpler esters lack the pharmacological activity of complex heterocycles or amides but serve as safer intermediates due to lower toxicity .
- Synthetic Utility : Esterification of 3,4-dimethoxyphenyl precursors is a versatile route for generating diverse derivatives with tunable properties .
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